Sulfapyridine

Catalog No.
S544133
CAS No.
144-83-2
M.F
C11H11N3O2S
M. Wt
249.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfapyridine

CAS Number

144-83-2

Product Name

Sulfapyridine

IUPAC Name

4-amino-N-pyridin-2-ylbenzenesulfonamide

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)

InChI Key

GECHUMIMRBOMGK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 72 °F (NTP, 1992)
2.35e-01 g/L

Synonyms

A 499; A499; A-499; Sulfapyridine; Plurazol; Pyriamid

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfapyridine is 249.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)268 mg/l (at 25 °c)0.00 m2.35e-01 g/l33.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757329. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfapyridine is a sulfanilamide antibacterial medication, originally discovered in the late 1930s by Lionel Whitby at May & Baker Ltd. It was one of the first sulfonamide antibiotics and was historically used to treat various bacterial infections. Although its use in humans has declined, it remains relevant in veterinary medicine and for specific conditions like linear IgA disease. The chemical formula for sulfapyridine is C11H11N3O2SC_{11}H_{11}N_{3}O_{2}S, with a molar mass of approximately 249.29 g/mol. Its structure contains a pyridine ring, which contributes to its unique pharmacological properties .

Sulfapyridine can cause various side effects, including nausea, vomiting, diarrhea, skin rashes, and allergic reactions [6]. It can also increase sun sensitivity [6]. Due to these potential side effects and the availability of safer alternatives, its use in human medicine has diminished.

Note

The information in this analysis is derived from the following scientific sources:

  • [1] PubChem
  • [2] Wikipedia
  • [3] DrugBank
  • [4] Mayo Clinic

Studying Drug Metabolism:

  • Scientists utilize a stable isotope-labeled version of sulfapyridine, Sulfapyridine-d4, to investigate its metabolic pathways in the human body. This labeled form allows researchers to track the breakdown products and understand how the body processes the drug [].
  • This research contributes to optimizing drug dosage, identifying potential side effects, and personalizing treatment regimens based on individual metabolism.

Unveiling Mechanisms of Action:

  • Sulfapyridine serves as a valuable tool to elucidate the intricate biochemical and physiological effects of sulfonamides, the class of antibiotics it belongs to. Studying its mechanism of action helps researchers understand how these drugs combat bacterial infections [].
  • Research focuses on how sulfapyridine binds to and inhibits the enzyme dihydropteroate synthase, a crucial component in bacterial cell wall synthesis. This inhibition disrupts bacterial growth and ultimately kills them [].

Investigating Pharmacokinetics in Animals:

  • Sulfapyridine's well-defined properties make it a suitable candidate for studying the pharmacokinetics of antimicrobial agents in animal models. Pharmacokinetics explores how drugs are absorbed, distributed, metabolized, and excreted by the body [].
  • By analyzing sulfapyridine's movement through an animal's system, researchers gain insights into the behavior of similar drugs, paving the way for developing new and more effective antibiotics.

Sulfapyridine functions primarily as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin diphosphate to produce 7,8-dihydropteroate, an essential precursor for folate synthesis in bacteria. By inhibiting this enzyme, sulfapyridine effectively disrupts bacterial growth by preventing the synthesis of nucleic acids necessary for cell division .

In addition to its antibacterial activity, sulfapyridine has been studied for its potential antioxidant properties and interactions with free radicals, which may contribute to its biological effects .

Sulfapyridine can be synthesized through several methods, including:

  • Condensation Reactions: The primary method involves the condensation of 4-amino-benzenesulfonamide with pyridine-2-carboxaldehyde.
  • Refluxing: The reaction mixture is typically refluxed in an appropriate solvent to facilitate the formation of sulfapyridine.
  • Purification: The crude product can be purified using recrystallization techniques.

These methods leverage the reactivity of the amino and aldehyde functional groups to form the sulfanilamide structure characteristic of sulfapyridine .

Sulfapyridine has several applications:

  • Veterinary Medicine: It is used to treat infections in animals.
  • Inflammatory Diseases: It is employed in managing linear IgA disease due to its anti-inflammatory properties.
  • Research: Sulfapyridine serves as a model compound in studies exploring sulfonamide mechanisms and interactions with biological systems .

Studies have shown that sulfapyridine interacts with various biological molecules, influencing both drug metabolism and efficacy. For example:

  • Protein Binding: Sulfapyridine exhibits significant protein binding, which affects its pharmacokinetics.
  • Metabolic Pathways: It is metabolized by enzymes that can also process other drugs, leading to potential drug-drug interactions.
  • Adverse Reactions: The compound has been linked to serious side effects such as hypersensitivity reactions and hematological disorders .

Sulfapyridine shares structural similarities with other sulfonamide antibiotics but possesses unique characteristics that differentiate it from these compounds. Below are some similar compounds:

Compound NameStructure TypeUnique Feature
SulfanilamideBasic sulfonamideFirst sulfonamide discovered; broad-spectrum activity
SulfasalazineAzo compoundCombines mesalamine with sulfapyridine; used for inflammatory bowel disease
TrimethoprimDihydrofolate reductase inhibitorOften used in combination with sulfamethoxazole for synergistic effects
SulfamethoxazoleSulfonamideCommonly paired with trimethoprim for urinary tract infections

Sulfapyridine's unique pyridine ring structure allows it to exhibit specific antibacterial properties that differ from those of other sulfonamides, particularly in its solubility profile and interaction with biological systems .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992)
Solid

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

249.05719778 g/mol

Monoisotopic Mass

249.05719778 g/mol

Heavy Atom Count

17

LogP

0.35
0.35 (LogP)
0.9

Appearance

Solid powder

Melting Point

376 to 379 °F (NTP, 1992)
192 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y5V2N1KE8U

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 48 companies with hazard statement code(s):;
H361 (97.62%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of dermatitis herpetiformis, benign mucous membrane pemphigoid and pyoderma gangrenosum

Pharmacology

Sulfapyridine is a sulfonamide antibiotic. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. Their antibacterial action is inhibited by pus.
Sulfapyridine is a short-acting sulfonamide antibiotic and by-product of the non-steroidal anti-inflammatory drug sulfasalazine. Its manufacture and use were discontinued in 1990.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EB - Short-acting sulfonamides
J01EB04 - Sulfapyridine

Mechanism of Action

Sulfapyridine is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid by means of processing the substrate para-aminobenzoic acid (PABA). Dihydropteroate synthetase activity is vital in the synthesis of folate, and folate is required for cells to make nucleic acids, such as DNA or RNA. So if DNA molecules cannot be built, the cell cannot divide.

Pictograms

Health Hazard

Health Hazard

Other CAS

144-83-2

Absorption Distribution and Excretion

Approximately 60-80%

Metabolism Metabolites

Hepatic.
Sulfapyridine has known human metabolites that include Sulfapyridine, N-acetyl.

Wikipedia

Sulfapyridine
Vorapaxa

Biological Half Life

6-14 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-2-pyridinyl-: ACTIVE

Dates

Modify: 2023-08-15

Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis

Bhupinder Kapoor, Monica Gulati, Sachin K Singh, Gopal L Khatik, Reena Gupta, Rakesh Kumar, Rajan Kumar, K Gowthamarajan, Sanjeev Mahajan, Som Gupta
PMID: 33254964   DOI: 10.1016/j.msec.2020.111332

Abstract

Aim of the present study was to give a second life to the long-abandoned drug, sulfapyridine (SP) for its anti-arthritic potential by design of nano-vesicular delivery system. For this, intra-articular delivery of its liposomal formulation was tried. As the prepared formulation exhibited rapid drug leakage, an arthritis responsive prodrug of SP showing lability towards synovial enzymes was synthesized to exploit the over-expression of arthritis specific enzymes. Prodrug (SP-PD) exhibited better retention in liposomes as compared to the drug, preventing its escape from synovium. Hydrolysis of SP-PD in human plasma and synovial fluid indicated its high susceptibility to enzymes. The liposomes of SP-PD exhibited larger mean size, less PDI and higher zeta potential as compared to those for SP liposomes. In arthritic rats, prodrug liposomes were found to reverse the symptoms of inflammation, including the levels of biochemical markers. Liposomes of bio-responsive prodrug, therefore, offer a revolutionary approach in the treatment of rheumatoid arthritis.


High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method

Bhupinder Kapoor, Reena Gupta, Monica Gulati, Sachin Kumar Singh, Gopal Lal Khatik, Manish Chawla, Krishna Veni Nagappan, Rubiya Khursheed, Rajan Kumar
PMID: 32267712   DOI: 10.1089/adt.2019.959

Abstract

The objective of the current investigation was to develop a simple, rapid, and stability-indicating high-performance liquid chromatography method and to study the degradation behavior of sulfapyridine (SP) under different International Conference on Harmonization (ICH)-recommended conditions. The chromatographic method was developed using C
(250 × 4.6 mm, 5 μ) column, and mobile phase consisting of acetonitrile-0.1% formic acid (30:70 v/v) at ambient temperature, at a flow rate of 1 mL/min. The elution was monitored at 265 nm using a photodiode array detector. The developed method was subsequently validated as per ICH Q2 (R1) guidelines. The retention time of SP was observed as 4.56 min with the linearity range between 2 to 10 μg/mL. Limit of detection and limit of quantitation for SP were 0.115 and 0.35 μg/mL, respectively. Forced degradation studies were carried out on bulk samples of SP using prescribed acidic, basic, oxidative, thermal, and photolytic conditions. Extent of degradation in 0.1 M hydrochloric acid and under photolytic conditions was found to be 21.56% and 28.57%, respectively. The degradation products formed in stress conditions were identified by liquid chromatography-mass spectrometry (LC-MS). The utility of the method was verified by quantification of SP in different laboratory-made pharmaceutical preparations. The proposed method could be successfully used to quantify SP in different pharmaceutical dosage forms.


Development of Novel Magneto-Biosensor for Sulfapyridine Detection

Talha Jamshaid, Ernandes Taveira Tenório-Neto, Abdellatif Baraket, Noureddine Lebaz, Abdelhamid Elaissari, Ana Sanchís, J-Pablo Salvador, M-Pilar Marco, Joan Bausells, Abdelhamid Errachid, Nadia Zine
PMID: 32326302   DOI: 10.3390/bios10040043

Abstract

In this work, we report the development of a highly sensitive biosensor for sulfapyridine detection based on an integrated bio micro-electromechanical system (Bio-MEMS) containing four gold working electrodes (WEs), a platinum counter electrode (CE), and a reference electrode (RE). Firstly, the cleaned WEs were modified with 4-aminophenylacetic acid (CMA). Then, (5-[4-(amino)phenylsulfonamide]-5-oxopentanoic acid (SA2BSA) was immobilized onto the transducers surface by carbodiimide chemistry. The analyte was quantified by competitive detection with SA2BSA immobilized on the WE toward a mixture of Ab155 antibody (with fixed concentration) and sulfapyridine. In order to obtain a highly sensitive biosensor, Ab155 was immobilized onto magnetic latex nanoparticles surface to create a 3D architecture (Ab-MLNp). Using electrochemical impedance spectroscopy (EIS), we investigated the influence of the Ab-MLNp on the sensitivity of our approach. The optimized system was analyzed, as competitive assay, with different concentrations of sulfapyridine (40 µM, 4 µM, and 2 nM) and with phosphate buffer solution. From data fitting calculations and graphs, it was observed that the EIS showed more linearity when Ab-MLNp was used. This result indicates that the magnetic latex nanoparticles increased the sensitivity of the biosensor.


Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies

Poonam Sharma, Varsha Dayma, Aparna Dwivedi, Prabhat K Baroliya, I P Tripathi, Murugesan Vanangamudi, R S Chauhan, A K Goswami
PMID: 32062065   DOI: 10.1016/j.bioorg.2020.103642

Abstract

Herein, we report synthesis, characterization, anti-diabetic, anti-inflammatory and anti-oxidant activities of hydroxytriazenes derived from sulpha drugs, namely sulphanilamide, sulphadiazine, sulphapyridine and sulphamethazine. Before biological screening of the compounds, theoretical prediction using PASS was done which indicates probable activities ranging from Pa (probable activity) values 65-98% for anti-inflammatory activity. As per the predication, experimental validation of some of the predicted activities particularly anti-diabetic, anti-inflammatory and anti-oxidant was done. Anti-diabetic activities have been screened using two methods namely α-amylase and α-glucosidase inhibition method and IC
values were ranging from 66 to 260 and 148 to 401 µg/mL, while for standard drug acarbose the values were 12 µg/mL and 70 µg/mL, respectively. Docking studies have also been done for antidiabetic target pancreatic alpha amylase. The molecular docking studies in α-amylase enzyme reveal that the middle phenyl ring of all the compounds mainly occupies in the small hydrophobic pocket formed by the Ala198, Trp58, Leu162, Leu165 and Ile235 residues and sulphonamide moiety establish H-bond interaction by two water molecules. Further, anti-inflammatory activity has been evaluated using carrageenan induced paw-edema method and results indicate excellent anti-inflammatory activity by hydroxytriazenes (71 to 97%) and standard drug diclofenac 94% after 4 h of treatment. Moreover, antioxidant effect of the compounds was tested using DPPH and ABTS methods. All the compounds displayed good results (24-488 µg/mL) against ABTS radical and many compounds are more active than ascorbic acid (69 µg/mL) while all other compounds showed moderate activity against DPPH radical (292-774 µg/mL) and ascorbic acid (29 µg/mL). Thus, the studies reveal potential of sulfa drug based hydroxytriazenes as candidates for antidiabetic, anti-inflammatory and antioxidant activities which have been experimentally validated.


Ball milled biochar effectively removes sulfamethoxazole and sulfapyridine antibiotics from water and wastewater

Jinsheng Huang, Andrew R Zimmerman, Hao Chen, Bin Gao
PMID: 31864923   DOI: 10.1016/j.envpol.2019.113809

Abstract

Release of antibiotics into the environment, which often occurs downstream of wastewater treatment plants, poses a human health threat due to the potential development of bacterial antibiotic resistance. In this study, laboratory experiments were conducted to evaluate the performance of ball milled biochar on the removal of two sulfonamide antibiotics, sulfamethoxazole (SMX) and sulfapyridine (SPY) from water and wastewater. Aqueous batch sorption experiment using both pristine and ball milled biochar derived from bagasse (BG), bamboo (BB) and hickory chips (HC), made at three pyrolysis temperatures (300, 450, 600 °C), showed that ball milling greatly enhanced the SMX and SPY adsorption. The 450 °C ball milled HC biochar and BB biochar exhibited the best removal efficiency for SMX (83.3%) and SPY (89.6%), respectively. A range of functional groups were produced by ball milling, leading to the conclusion that the adsorption of sulfonamides on the biochars was controlled by multiple mechanisms including hydrophobic interaction, π-π interaction, hydrogen bonding, and electrostatic interaction. Due to the importance of electrostatic interaction, SMX and SPY adsorption was pH dependent. In laboratory water solutions, the Langmuir maximum adsorption capacities of SMX and SPY reached 100.3 mg/g and 57.9 mg/g, respectively. When tested in real wastewater solution, the 450 °C ball milled biochar still performed well, especially in the removal of SPY. The maximum adsorption capacities of SMX and SPY in wastewater were 25.7 mg/g and 58.6 mg/g, respectively. Thus, ball milled biochar has great potential for SMX and SPY removal from aqueous solutions including wastewater.


Nanostructured hybrid surface enhancement Raman scattering substrate for the rapid determination of sulfapyridine in milk samples

Virginia Moreno, Asmae Adnane, Rachid Salghi, Mohammed Zougagh, Ángel Ríos
PMID: 30609543   DOI: 10.1016/j.talanta.2018.10.047

Abstract

The fabrication of surface-enhanced Raman spectroscopy (SERS) substrates, which can offer the advantages of strong Raman signal enhancement with good reproducibility, is still a challenge for practical applications. In this work, a simple and reproducible SERS substrate combining the properties of multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs), is proposed for the determination and quantification of sulfapyridine in milk samples with a concentration range of 10-100 ng mL
. The Raman signals of sulfapyridine is enhanced at factor of 4394. The procedure presented is capable of detecting and quantifying small quantities of sulfapyridine without implying any preconcentration step, just using an affordable and portable Raman spectrometer. The precision, in terms of repeatability and inter and intermediate precision, was lower than 8% in all cases.


Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes

Yuefei Ji, Yan Yang, Lei Zhou, Lu Wang, Junhe Lu, Corinne Ferronato, Jean-Marc Chovelon
PMID: 29407711   DOI: 10.1016/j.watres.2018.01.047

Abstract

The widespread occurrence of pharmaceuticals and their metabolites in natural waters has raised great concerns about their potential risks on human health and ecological systems. This study systematically investigates the degradation of sulfasalazine (SSZ) and its two human metabolites, sulfapyridine (SPD) and 5-aminosalicylic acid (5-ASA), by UV and UV/peroxydisulfate (UV/PDS) processes. Experimental results show that SPD and 5-ASA were readily degraded upon UV 254 nm direct photolysis, with quantum yields measured to be (8.6 ± 0.8) × 10
and (2.4 ± 0.1) × 10
mol Einstein
, respectively. Although SSZ was resistant to direct UV photolysis, it could be effectively removed by both UV/H
O
and UV/PDS processes, with fluence-based pseudo-first-order rate constants determined to be 0.0030 and 0.0038 cm
mJ
, respectively. Second-order rate constant between SO
and SSZ was measured as (1.33 ± 0.01) × 10
M
s
by competition kinetic method. A kinetic model was established for predicting the degradation rate of SSZ in the UV/PDS process. Increasing the dosage of PDS significantly enhanced the degradation of SSZ in the UV/PDS process, which can be well predicted by the developed kinetic model. Natural water constituents, such as natural organic matter (NOM) and bicarbonate (HCO
), influenced the degradation of SSZ differently. The azo functional group of SSZ molecule was predicted as the reactive site susceptible to electrophilic attack by SO
by frontier electron densities (FEDs) calculations. Four intermediate products arising from azo bond cleavage and SO
extrusion were identified by solid phase extraction-liquid chromatography-triple quadrupole mass spectrometry (SPE-LC-MS/MS). Based on the products identified, detailed transformation pathways for SSZ degradation in the UV/PDS system were proposed. Results reveal that UV/PDS could be an efficient approach for remediation of water contaminated by SSZ and its metabolites.


Effects of salazosulfapyridine on the profile of cell surface proteins, revealed by biotinylation of cell surface proteins and 2-dimentional electrophoresis

Kazuki Omoteyama, Toshiyuki Sato, Mitsumi Arito, Masaaki Sato, Naoya Suematsu, Manae S Kurokawa, Tomohiro Kato
PMID: 29753087   DOI: 10.1016/j.bbapap.2018.05.007

Abstract

We investigated effects of salazosulfapyridine (SASP) on the protein profile of cell surface (CS)-proteins of SW982, a human synovial sarcoma cell line, using biotinylation of CS-proteins and 2-dimensional fluorescence difference gel electrophoresis (2D-DIGE).
SW982 cells were treated with SASP and its metabolites, sulfapyridine (SP) and 5-aminosalicylic acid (5ASA). Then the cells were treated with a membrane-impermeable biotinylating reagent. Biotinylated CS-proteins were isolated using NeutrAvidin-bound beads. CS-proteins affected by the drugs were detected by 2D-DIGE and subjected to mass spectrometry.
By the 2D-DIGE analysis, in total 576 spots were detected, 29 out of which showed more than ±1.5-fold different intensity in the SASP-, SP-, and 5ASA-treated cells, compared to non-treated cells (p < 0.05). Interestingly, 7 out of the 29 spots changed their intensity only by SASP and 17 spots changed their intensity only by SP. We identified 9 protein from 15 out of the 29 spots, most of which were evidenced to exist on the cell surface by flow cytometry.
We found novel effects of SASP and its metabolites on SW982 cells by the combination of biotinylation of cell surface proteins and 2D-DIGE analysis. These data would help understanding of anti-rheumatic actions of SASP. Furthermore, the combination would be a useful method for the analysis of CS-proteins in various conditions.


Screening a small molecule library to identify inhibitors of NF-κB inducing kinase and pro-labor genes in human placenta

Bingbing Wang, Nataliya Parobchak, Adriana Martin, Max Rosen, Lumeng Jenny Yu, Mary Nguyen, Kseniya Gololobova, Todd Rosen
PMID: 29374256   DOI: 10.1038/s41598-018-20147-0

Abstract

The non-canonical NF-κB signaling (RelB/p52) pathway drives pro-labor genes in the human placenta, including corticotropin-releasing hormone (CRH) and cyclooxygenase-2 (COX-2), making this a potential therapeutic target to delay onset of labor. Here we sought to identify small molecule compounds from a pre-existing chemical library of orally active drugs that can inhibit this NF-κB signaling, and in turn, human placental CRH and COX-2 production. We used a cell-based assay coupled with a dual-luciferase reporter system to perform an in vitro screening of a small molecule library of 1,120 compounds for inhibition of the non-canonical NF-κB pathway. Cell toxicity studies and drug efflux transport MRP1 assays were used to further characterize the lead compounds. We have found that 14 drugs have selective inhibitory activity against lymphotoxin beta complex-induced activation of RelB/p52 in HEK293T cells, several of which also inhibited expression of CRH and COX-2 in human term trophoblast. We identified sulfapyridine and propranolol with activity against CRH and COX-2 that deserve further study. These drugs could serve as the basis for development of orally active drugs to affect length of gestation, first in an animal model, and then in clinical trials to prevent preterm birth during human pregnancy.


Semisynthetic biosensors for mapping cellular concentrations of nicotinamide adenine dinucleotides

Olivier Sallin, Luc Reymond, Corentin Gondrand, Fabio Raith, Birgit Koch, Kai Johnsson
PMID: 29809136   DOI: 10.7554/eLife.32638

Abstract

We introduce a new class of semisynthetic fluorescent biosensors for the quantification of free nicotinamide adenine dinucleotide (NAD
) and ratios of reduced to oxidized nicotinamide adenine dinucleotide phosphate (NADPH/NADP
) in live cells. Sensing is based on controlling the spatial proximity of two synthetic fluorophores by binding of NAD(P) to the protein component of the sensor. The sensors possess a large dynamic range, can be excited at long wavelengths, are pH-insensitive, have tunable response range and can be localized in different organelles. Ratios of free NADPH/NADP
are found to be higher in mitochondria compared to those found in the nucleus and the cytosol. By recording free NADPH/NADP
ratios in response to changes in environmental conditions, we observe how cells can react to such changes by adapting metabolic fluxes. Finally, we demonstrate how a comparison of the effect of drugs on cellular NAD(P) levels can be used to probe mechanisms of action.


Explore Compound Types